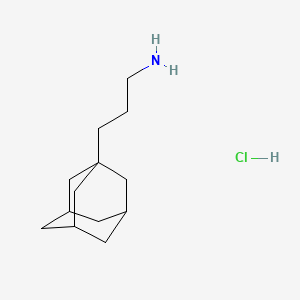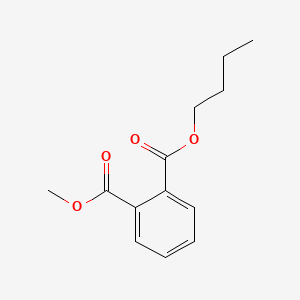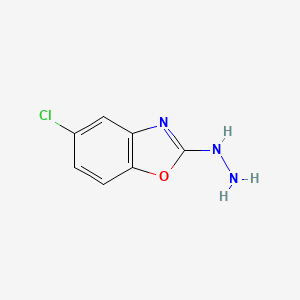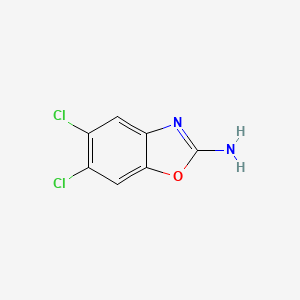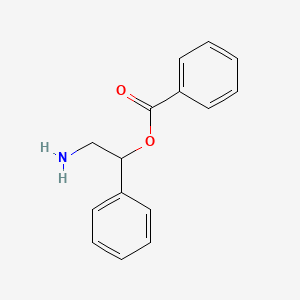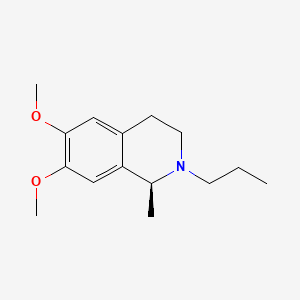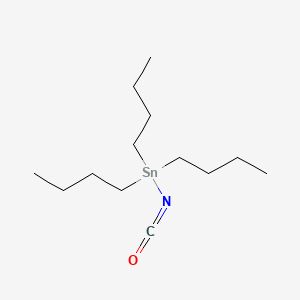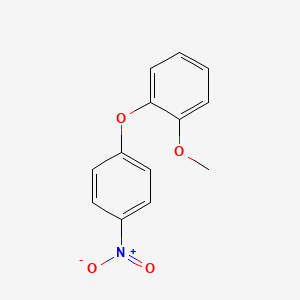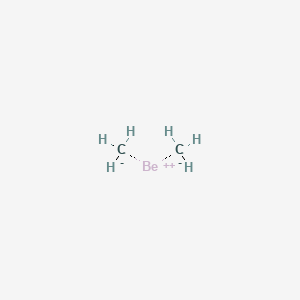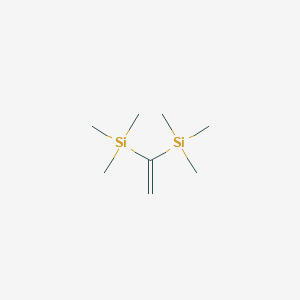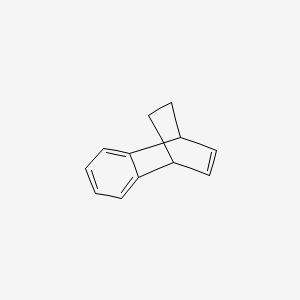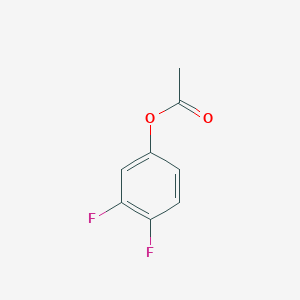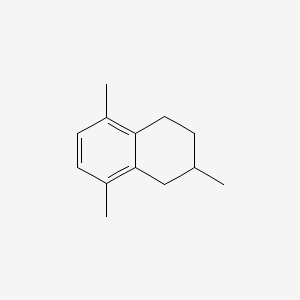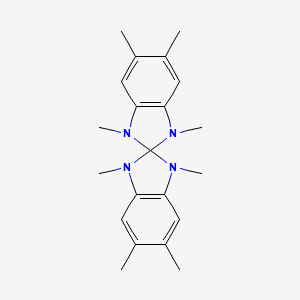![molecular formula C40H48O4 B1605332 P-Isopropylcalix[4]arene CAS No. 97998-55-5](/img/structure/B1605332.png)
P-Isopropylcalix[4]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Isopropylcalix4arene is a type of calixarene, a family of compounds that are of interest in organic chemistry due to their ease of synthesis and functionalization . It has the chemical formula C40H48O4 .
Synthesis Analysis
P-Isopropylcalix4arene can be synthesized by alkylation of unsubstituted calixarene in the presence of ferric chloride hexahydrate . In a study, dihydrazide and diamino propyl derivatives of p-tert-butylcalix4arene and calix4arene were synthesized. Then, these derivatives were reacted with L-proline methyl ester substituted chlorocyclopropenium at room temperature in CH2Cl2 to obtain calix4arene superbase derivatives .Molecular Structure Analysis
The structure of P-Isopropylcalix4arene and its benzene clathrate was established using NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
Sublimation of P-Isopropylcalix4arene under reduced pressure results in the formation of two new polymorphs (forms II P and III P). Both forms consist of interdigitated dimers of calixarene molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of P-Isopropylcalix4arene can be influenced by the composition of the binary solvent media. Changes in the stability constant of the complex with the composition of the binary system at different temperatures are not linear .Safety And Hazards
Orientations Futures
A small family of novel halogen-bonded crystalline supramolecular architectures of calixarenes was obtained by the co-crystallization of cone and 1,3-alternate tetrakis(3-iodopropargyloxy)calix4arene as tetradentate halogen donors with different multidentate acceptors . This represents a promising direction for future research into the applications of P-Isopropylcalix4arene.
Propriétés
Numéro CAS |
97998-55-5 |
|---|---|
Nom du produit |
P-Isopropylcalix[4]arene |
Formule moléculaire |
C40H48O4 |
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
5,11,17,23-tetra(propan-2-yl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H48O4/c1-21(2)25-9-29-17-31-11-26(22(3)4)13-33(38(31)42)19-35-15-28(24(7)8)16-36(40(35)44)20-34-14-27(23(5)6)12-32(39(34)43)18-30(10-25)37(29)41/h9-16,21-24,41-44H,17-20H2,1-8H3 |
Clé InChI |
UHLRPXXFPYMCAE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
SMILES canonique |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



